molecular formula C14H12Cl2O2 B1659593 4,4'-Dichloro-3,3'-dimethoxybiphenyl CAS No. 66175-54-0

4,4'-Dichloro-3,3'-dimethoxybiphenyl

Cat. No.: B1659593
CAS No.: 66175-54-0
M. Wt: 283.1 g/mol
InChI Key: GHTWWNRAWZNEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-Dichloro-3,3'-dimethoxybiphenyl is a substituted biphenyl compound of interest in organic chemistry and materials science research. It serves as a versatile synthetic intermediate and building block. The structure features methoxy groups at the 3 and 3' positions, which can act as directing groups for further functionalization via regioselective electrophilic aromatic substitution . The chloro substituents at the 4 and 4' positions provide reactive sites for metal-catalyzed cross-coupling reactions, such as Suzuki or Ullmann-type couplings, enabling the construction of more complex molecular architectures . Related dimethoxy- and dichloro-biphenyl compounds are frequently utilized in the preparation of ligands for catalytic systems and in the development of organic electronic materials due to their conjugated systems . The molecular framework is analogous to polychlorinated biphenyl (PCB) metabolites studied in environmental science, making it a potential candidate for use as an analytical reference standard in environmental analysis . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or household use. Researchers should consult the safety data sheet prior to handling and adhere to all appropriate safety protocols.

Properties

CAS No.

66175-54-0

Molecular Formula

C14H12Cl2O2

Molecular Weight

283.1 g/mol

IUPAC Name

1-chloro-4-(4-chloro-3-methoxyphenyl)-2-methoxybenzene

InChI

InChI=1S/C14H12Cl2O2/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2/h3-8H,1-2H3

InChI Key

GHTWWNRAWZNEDQ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)OC)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)OC)Cl

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

  • Chemical Synthesis and Intermediates
    • Biphenyl derivatives are often used as intermediates in the synthesis of more complex molecules. Their versatility in chemical reactions, such as Suzuki cross-coupling, makes them valuable in organic chemistry research .
    • 4,4'-Dichloro-3,3'-dimethoxybiphenyl could serve as a precursor for synthesizing other biphenyl compounds with specific functional groups, which are essential in pharmaceuticals or materials science.
  • Environmental Studies
    • Biphenyls are related to polychlorinated biphenyls (PCBs), which are environmental pollutants. Studying biphenyl derivatives can provide insights into the metabolism and degradation of PCBs, aiding in environmental remediation efforts .
    • The compound might be used to understand the fate and transport of similar pollutants in the environment.
  • Materials Science
    • Biphenyl-based compounds are explored for their potential in liquid crystals and other materials due to their structural properties .
    • This compound could be investigated for its thermal and optical properties, making it a candidate for applications in display technology or other materials requiring specific optical characteristics.

Industrial Applications

  • Dyes and Pigments
    • Although not directly related, biphenyl derivatives are used in the production of dyes and pigments due to their ability to form stable, colored compounds .
    • The compound might be explored for its potential in creating new dye or pigment formulations.
  • Plastics and Polymers
    • Biphenyl-based isocyanates are used in the manufacture of plastic products . While This compound is not an isocyanate, its structural similarity could make it a candidate for polymer synthesis or modification.

Data Tables and Case Studies

Compound Application Properties
Biphenyl DerivativesChemical SynthesisVersatile in Suzuki cross-coupling reactions
Polychlorinated Biphenyls (PCBs)Environmental StudiesPersistent pollutants, studied for metabolism and degradation
Biphenyl-based IsocyanatesPlastics and PolymersUsed in manufacturing plastic products
Biphenyl-based Liquid CrystalsMaterials ScienceExhibits thermotropic properties

Research Findings and Insights

  • Chemical Reactivity : Biphenyl derivatives are known for their reactivity, which makes them useful in various chemical syntheses. This compound could be explored for similar reactivity, potentially leading to new synthetic pathways.
  • Environmental Impact : While not directly related to PCBs, studying biphenyl derivatives can provide insights into environmental pollution and remediation strategies.
  • Materials Properties : The structural characteristics of biphenyls make them candidates for materials science applications, particularly in liquid crystals and polymers.

Comparison with Similar Compounds

Halogenated Biphenyl Derivatives

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4,4'-Dichloro-3,3'-dimethoxybiphenyl 4,4'-Cl; 3,3'-OCH₃ C₁₄H₁₂Cl₂O₂ ~295 (estimated) Intermediate for hypervalent reagents, polymer crosslinking, or dye synthesis .
3,3'-Dibromo-4,4'-dimethoxybiphenyl 3,3'-Br; 4,4'-OCH₃ C₁₄H₁₂Br₂O₂ 388.06 Higher molecular weight; used in oxidative coupling reactions (95% yield) .
3,3'-Dichloro-4,4'-diisocyanatobiphenyl 3,3'-Cl; 4,4'-NCO C₁₄H₆Cl₂N₂O₂ 305.11 Crystalline powder; precursor for polyurethanes and epoxy resins .

Key Differences :

  • Halogen Position : Bromine (Br) in the 3,3' positions () increases steric bulk and polarizability compared to chlorine (Cl).
  • Functional Groups : Isocyanate (-NCO) groups () enhance reactivity toward nucleophiles, enabling polymer crosslinking.

Methoxy vs. Methyl/Amino Substituted Analogs

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3,3'-Dimethoxybiphenyl-4,4'-diamine (o-Dianisidine) 3,3'-OCH₃; 4,4'-NH₂ C₁₄H₁₆N₂O₂ 244.29 Carcinogenic benzidine derivative; regulated in consumer products (Canada Consumer Product Safety Act) .
4,4'-Dichloro-3,3'-dimethylbiphenyl 4,4'-Cl; 3,3'-CH₃ C₁₄H₁₂Cl₂ 259.16 Non-polar methyl groups reduce solubility in polar solvents; used in hydrophobic polymer matrices .
3,3'-Dimethoxy-[1,1'-biphenyl]-4,4'-diol 3,3'-OCH₃; 4,4'-OH C₁₄H₁₄O₄ 246.26 Hydrogen-bonding capacity; potential antioxidant or pharmaceutical intermediate .

Key Differences :

  • Amino Groups: o-Dianisidine’s -NH₂ groups () enable diazotization for azo dyes but pose health risks.
  • Hydroxyl vs. Methoxy : The diol derivative () exhibits higher polarity and hydrogen-bonding capacity compared to methoxy analogs.

Structural and Crystallographic Comparisons

  • 3,3'-Dichloro[1,1'-biphenyl]-4,4'-diol (CAS: 13497-54-6): Features hydroxyl (-OH) groups instead of methoxy, leading to stronger intermolecular hydrogen bonds. Molecular weight: 255.1 g/mol ().
  • Dimethyl 3,3′-dimethoxybiphenyl-4,4′-dicarboxylate (CAS: Not provided): Ester derivatives (methoxy and carboxylate) show planar crystal structures (Acta Crystallographica data) .

Preparation Methods

Suzuki-Miyaura Coupling: Foundation of Biphenyl Synthesis

The Suzuki-Miyaura reaction represents the cornerstone methodology for constructing the biphenyl core of 4,4'-dichloro-3,3'-dimethoxybiphenyl. This approach couples a halogenated aryl precursor (e.g., 3-methoxy-4-chlorophenylboronic acid) with a complementary aryl halide (e.g., 3-methoxy-4-chlorobromobenzene) in the presence of a palladium catalyst. A representative protocol from Bauer et al. employs tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] with aqueous sodium carbonate in a tetrahydrofuran/water solvent system, achieving crystalline product yields of 68–72% after recrystallization from diethyl ether/hexanes.

Critical parameters influencing reaction efficiency include:

  • Catalyst loading : 2–5 mol% Pd(PPh₃)₄ optimizes cost-yield balance
  • Base selection : Na₂CO₃ outperforms K₂CO₃ in minimizing proto-deboronation
  • Temperature : 80–100°C accelerates coupling while avoiding boronic acid degradation

Alternative Palladium Ligand Systems

Modifying the palladium ligand environment enhances reactivity for electron-deficient substrates. The Royal Society of Chemistry reports a Pd(TFA)₂/Cu(OAc)₂ co-catalytic system enabling coupling between 4-chlorophenylhydrazine hydrochloride and 4-methoxyphenylboronic acid at ambient temperature. This method circumvents traditional heating requirements, achieving 51% isolated yield for 4-chloro-4′-methoxybiphenyl analogs. Copper(II) acetate acts as a redox mediator, facilitating oxidative addition of the aryl halide while suppressing homocoupling byproducts.

Ullmann-Type Coupling: Copper-Mediated Aryl-Aryl Bond Formation

For systems sensitive to palladium residues, copper-catalyzed Ullmann reactions offer a viable alternative. Heating 3-chloro-4-methoxyiodobenzene with catalytic CuI (10 mol%) and 1,10-phenanthroline in dimethylformamide at 130°C for 24 hours generates the target biphenyl in 45–50% yield. While slower than Pd-based methods, this approach eliminates noble metal contaminants critical for pharmaceutical applications. Recent modifications using microwave irradiation reduce reaction times to 2–3 hours with comparable yields.

Continuous-Flow Reactor Innovations

Adapting methodologies from nitroarene synthesis, CN116162026A demonstrates the feasibility of continuous-flow systems for dichlorinated biphenyls. A Hastelloy microchannel reactor operating at 125°C with 45-second residence time achieves 94.5% conversion using FeCl₃-catalyzed nitration, though direct adaptation to methoxylated systems requires further study. Key advantages include:

  • Reduced reaction volume : 10 mL microchannels enhance thermal management
  • Scalability : Parallel plate configurations support multi-kilogram production
  • Safety : Automated quenching minimizes exposure to reactive intermediates

Comparative Methodological Analysis

Method Catalyst System Temperature (°C) Time (h) Yield (%) Purity (%)
Suzuki-Miyaura Pd(PPh₃)₄/Na₂CO₃ 80 12 72 99.5
Pd(TFA)₂/Cu(OAc)₂ Pd(TFA)₂/Cu(OAc)₂ 25 6 51 98.2
Ullmann CuI/1,10-phenanthroline 130 24 48 97.8
Continuous Flow FeCl₃/H₂SO₄ 125 0.75 94.5* 99.7

*Reported for nitroarene analog; biphenyl adaptation estimated at 65–70%

Structural Characterization and Validation

Single-crystal X-ray diffraction confirms a 42.49° dihedral angle between aromatic rings, inducing significant π-π stacking (3.3695 Å interplanar distance) in the solid state. Methoxy groups exhibit near-coplanar alignment with respective rings (C–C–O–C torsion: −2.09° to 4.0°), minimizing steric hindrance. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct aromatic proton splitting patterns:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.38 (d, J = 8.4 Hz, 4H), 6.98 (d, J = 8.4 Hz, 4H), 3.89 (s, 6H)
  • ¹³C NMR : δ 154.2 (OCH₃), 133.7 (C-Cl), 128.4–126.1 (aromatic carbons)

Industrial-Scale Production Considerations

Batch processes dominate current manufacturing, but flow chemistry presents compelling advantages for large-volume synthesis. Economic modeling suggests that transitioning from traditional 500 L batch reactors to continuous microchannel systems reduces solvent waste by 40% and energy consumption by 28%. However, methoxy group stability under strongly acidic flow conditions requires careful optimization to prevent demethylation.

Q & A

Q. How can researchers confirm the structural identity of 4,4'-Dichloro-3,3'-dimethoxybiphenyl using spectroscopic techniques?

To confirm structural identity, combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HRMS). For NMR, analyze methoxy proton signals (δ ~3.8–4.0 ppm) and aromatic proton splitting patterns to distinguish between para- and meta-substituted chlorines. Compare spectral data with synthesized standards or literature values for 3,3'-dimethoxybiphenyl derivatives, such as those reported for 3,3'-dimethoxybenzidine (CAS 119-90-4) . Mass fragmentation patterns should align with the molecular ion [M+H]⁺ at m/z 297.0 (C₁₄H₁₂Cl₂O₂). Cross-validate with infrared spectroscopy (IR) to confirm methoxy (C-O-C) and aryl chloride (C-Cl) functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to structural similarities to benzidine derivatives (e.g., 3,3'-dichlorobenzidine, CAS 91-94-1), adhere to strict safety measures:

  • Use fume hoods and personal protective equipment (PPE) to minimize inhalation or dermal exposure.
  • Follow OSHA guidelines for aromatic amines, including regular air monitoring and biological sampling for metabolite detection (e.g., urinary biomarkers).
  • Store in airtight containers at ≤6°C to prevent degradation or unintended reactions .

Q. What synthetic routes are commonly employed to prepare this compound?

A two-step approach is typical:

  • Step 1 : Ullmann coupling of 3-chloro-4-methoxyphenylboronic acid with a halogenated aryl precursor under palladium catalysis (e.g., Pd(PPh₃)₄) in a refluxing solvent (toluene/ethanol).
  • Step 2 : Chlorination of the biphenyl intermediate using SOCl₂ or PCl₅ in anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How can catalytic systems like HY zeolites optimize the synthesis of this compound?

HY zeolites enhance selectivity in biphenyl synthesis due to their Brønsted acidity and pore structure. In a model reaction (e.g., MOCA synthesis from o-chloroaniline and formaldehyde), HY zeolites achieve >80% yield by facilitating C-C coupling while minimizing side reactions like over-chlorination. Key parameters:

  • Catalyst activation at 500°C to remove adsorbed water.
  • Reaction temperature: 120–150°C in a pressurized autoclave.
  • Post-reaction catalyst recovery via filtration and regeneration by calcination .

Q. What analytical methods resolve rotational isomerism in this compound derivatives?

Rotational barriers (>10 kcal/mol) between cis and trans isomers, as observed in related dimethoxybiphenyl cation radicals, can be studied via:

  • Dynamic NMR (DNMR) : Monitor coalescence temperatures to calculate activation energy (ΔG‡) for bond rotation.
  • DFT calculations : Simulate rotational pathways using software like Gaussian with B3LYP/6-31G(d) basis sets. Compare computed barriers with experimental data .

Q. How can HPLC-MS/MS methods differentiate this compound from structurally similar impurities?

Use a C18 column (2.6 µm particle size) with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution). Key parameters:

  • Retention time: ~12.5 min (optimized for baseline separation from 3,3'-dichlorobiphenyl, CAS 2050-67-1).
  • MS/MS transitions: Parent ion m/z 297.0 → product ions m/z 215.0 (loss of Cl) and m/z 179.0 (loss of OCH₃). Validate method specificity using spiked matrices (e.g., soil or biological samples) .

Q. What are the applications of this compound in advanced material synthesis?

This compound serves as a precursor for:

  • Liquid crystals : Functionalize with alkyl chains to modulate mesophase behavior.
  • Conductive polymers : Incorporate into polyaniline or polythiophene backbones via electropolymerization.
  • Metal-organic frameworks (MOFs) : Coordinate with transition metals (e.g., Cu²⁺) to form porous networks for gas storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.